molecular formula C13H24N2O3 B11753129 tert-Butyl (R)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl (R)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B11753129
M. Wt: 256.34 g/mol
InChI Key: HVYUPPCFCZCVKY-JTQLQIEISA-N
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Description

tert-Butyl ®-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. The compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. This structural motif is often found in biologically active molecules and can impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal. The reaction is carried out in toluene under reflux conditions for about 2 hours. The resulting mixture is then subjected to column chromatography to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for tert-Butyl ®-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl ®-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ®-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with various molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of both an amino group and an oxa-aza moiety. This combination of functional groups and structural features imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl (4R)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)9-17-8-10(13)14/h10H,4-9,14H2,1-3H3/t10-/m0/s1

InChI Key

HVYUPPCFCZCVKY-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COC[C@@H]2N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COCC2N

Origin of Product

United States

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